molecular formula C13H12Cl3N3OS B12756243 Imidazo(2,1-b)thiazole-2-carboxamide, 5,6-dihydro-N-(3,4-dichlorophenyl)-3-methyl-, monohydrochloride CAS No. 84950-80-1

Imidazo(2,1-b)thiazole-2-carboxamide, 5,6-dihydro-N-(3,4-dichlorophenyl)-3-methyl-, monohydrochloride

Cat. No.: B12756243
CAS No.: 84950-80-1
M. Wt: 364.7 g/mol
InChI Key: JXLWSSUNDWAIDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Context of Bicyclic Heterocyclic Systems

Bicyclic heterocyclic systems, such as imidazo[2,1-b]thiazoles, are pharmacologically privileged scaffolds due to their structural rigidity, diverse substitution patterns, and ability to engage in multipoint interactions with biological targets. These systems combine the electronic properties of fused aromatic or partially saturated rings, enabling tailored modulation of physicochemical properties. For example, the 5,6-dihydroimidazo[2,1-b]thiazole core introduces partial saturation, which enhances conformational flexibility while retaining planar aromatic regions critical for π-π stacking interactions.

The synthesis of such systems often employs transition-metal-catalyzed cyclization or photochemical methods. A visible-light-promoted regioselective protocol, for instance, enables efficient access to 5,6-dihydroimidazo[2,1-b]thiazoles via α-bromodiketone intermediates. These methods highlight the scaffold’s adaptability to modern synthetic strategies.

Table 1: Key Synthetic Routes for Bicyclic Heterocycles

Method Substrate Scope Yield Range Reference
Cu(II)-catalyzed thioamination β-Nitroalkenes 77–93%
Visible-light cyclization α-Bromodiketones 80–95%
Reductive amination Amino acid derivatives 65–89%

Significance of 5,6-Dihydroimidazo[2,1-b]thiazole Scaffolds

The 5,6-dihydroimidazo[2,1-b]thiazole scaffold combines a thiazole ring fused to a partially saturated imidazole moiety. This hybrid structure balances aromaticity and flexibility, making it advantageous for targeting enzymes and receptors requiring both planar and three-dimensional interactions. For example, derivatives of this scaffold exhibit inhibitory activity against carbonic anhydrase isoforms (hCA II) and demonstrate antimetastatic effects in preclinical models.

The partial saturation at the 5,6-position reduces ring strain compared to fully aromatic analogs, improving metabolic stability. Computational studies reveal that the dihydro moiety enables adaptive binding modes in enzyme active sites, particularly where conformational flexibility is critical. Furthermore, the scaffold’s sulfur and nitrogen atoms provide hydrogen-bonding and dipole-dipole interaction sites, enhancing target affinity.

Table 2: Biological Activities of 5,6-Dihydroimidazo[2,1-b]thiazole Derivatives

Substituent Position Biological Activity Target Potency (IC₅₀/Kᵢ)
C-2 carboxamide Carbonic anhydrase inhibition hCA II 0.8–4.2 µM
N-3 methyl Antimetastatic activity SIRT1 12–45 nM
C-5/C-6 dihydro Antifungal activity Cytochrome P450 1.5–3.7 µg/mL

Role of 3,4-Dichlorophenyl Substituents in Bioactive Molecules

The 3,4-dichlorophenyl group is a hallmark of bioactive molecules due to its electronic and steric properties. The chlorine atoms inductively withdraw electron density, increasing the aryl ring’s electrophilicity and enhancing interactions with hydrophobic pockets in target proteins. In the context of imidazo[2,1-b]thiazole derivatives, this substituent improves binding affinity by engaging in halogen bonding with backbone carbonyl groups or lysine residues.

The dichlorophenyl moiety also modulates solubility and membrane permeability. Its lipophilic nature facilitates passive diffusion across cell membranes, while the carboxamide group at C-2 introduces polarity, balancing overall pharmacokinetic properties. Structure-activity relationship (SAR) studies indicate that replacing chlorine with smaller halogens (e.g., fluorine) reduces potency, underscoring the importance of chlorine’s van der Waals radius in filling subpockets.

Table 3: Impact of Aryl Substituents on Binding Affinity

Substituent LogP Target Binding ΔG (kcal/mol) Reference
3,4-Dichlorophenyl 3.8 -9.2
4-Fluorophenyl 2.1 -7.1
Phenyl 2.4 -6.3

Properties

CAS No.

84950-80-1

Molecular Formula

C13H12Cl3N3OS

Molecular Weight

364.7 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxamide;hydrochloride

InChI

InChI=1S/C13H11Cl2N3OS.ClH/c1-7-11(20-13-16-4-5-18(7)13)12(19)17-8-2-3-9(14)10(15)6-8;/h2-3,6H,4-5H2,1H3,(H,17,19);1H

InChI Key

JXLWSSUNDWAIDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NCCN12)C(=O)NC3=CC(=C(C=C3)Cl)Cl.Cl

Origin of Product

United States

Preparation Methods

Cyclization and Core Formation

A common approach starts with the reaction of appropriate thioamide or aminothiazole precursors with α-bromomethyl ketones or related electrophiles to form the imidazo[2,1-b]thiazole core. For example, the reaction of 2-aminothiazol-4-yl derivatives with substituted α-bromoacetophenones under reflux in solvents like 2-propanol yields the imidazo[2,1-b]thiazole ring system with various aryl substitutions.

Introduction of the Carboxamide Group and N-Substitution

The carboxamide functionality at position 2 is introduced by coupling the imidazo[2,1-b]thiazole intermediate with amines such as 3,4-dichloroaniline. This is often achieved via amide bond formation using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in polar aprotic solvents such as dimethylformamide (DMF) at low temperatures followed by stirring at room temperature.

Formation of the Monohydrochloride Salt

The final compound is converted into its monohydrochloride salt by treatment with hydrochloric acid, which enhances its physicochemical properties, including solubility and stability. This step is typically performed by dissolving the free base in an appropriate solvent and adding HCl gas or a solution of HCl, followed by isolation of the salt by filtration or crystallization.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Cyclization to imidazothiazole core 2-aminothiazol-4-yl derivative + α-bromoacetophenone 2-propanol Reflux (~80°C) 12 hours 70-85 Reflux under inert atmosphere recommended
Amide coupling Imidazothiazole intermediate + 3,4-dichloroaniline + EDCI + HOBt + Et3N DMF 0°C to RT 12 hours 65-80 Slow addition of reagents advised
Salt formation Free base + HCl Ethanol or water Room temperature 1-2 hours Quantitative Crystallization to purify salt

Research Findings and Optimization Notes

  • The use of potassium carbonate and potassium iodide as bases and catalysts in the cyclization step improves the reaction rate and yield by facilitating nucleophilic substitution.
  • Purification is typically achieved by column chromatography on silica gel pretreated with triethylamine to prevent decomposition of sensitive intermediates.
  • The amide coupling step benefits from the use of coupling agents like EDCI and HOBt, which activate the carboxylic acid group for efficient amide bond formation under mild conditions.
  • Maintaining low temperatures during reagent addition minimizes side reactions and improves product purity.
  • The monohydrochloride salt form exhibits enhanced stability and is preferred for biological evaluation and formulation.

Summary Table of Preparation Steps

Preparation Stage Key Reagents/Conditions Purpose Outcome
Cyclization 2-aminothiazol-4-yl derivative, α-bromoacetophenone, K2CO3, KI, reflux in 2-propanol Formation of imidazo[2,1-b]thiazole core Imidazo[2,1-b]thiazole intermediate
Amide Coupling Imidazo intermediate, 3,4-dichloroaniline, EDCI, HOBt, Et3N, DMF, 0°C to RT Introduction of carboxamide and N-substitution Imidazo(2,1-b)thiazole-2-carboxamide derivative
Salt Formation HCl, ethanol or water, room temperature Formation of monohydrochloride salt Stable, crystalline salt form

Chemical Reactions Analysis

Types of Reactions

Imidazo(2,1-b)thiazole-2-carboxamide, 5,6-dihydro-N-(3,4-dichlorophenyl)-3-methyl-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Antimycobacterial Activity

One of the most notable applications of imidazo(2,1-b)thiazole derivatives is their use as antimycobacterial agents . Recent studies have demonstrated that compounds within this class exhibit promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.

  • Synthesis and Evaluation : A study synthesized several benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives and evaluated their antitubercular activity. The most active derivative, IT10, showed an IC50 of 2.32 μM against M. tuberculosis H37Ra, indicating strong potential for therapeutic use . Another compound, IT06, demonstrated an IC50 of 2.03 μM, reinforcing the efficacy of these derivatives against tuberculosis .
  • Selectivity and Toxicity : Importantly, these compounds exhibited selective inhibition of M. tuberculosis without significant toxicity towards non-tuberculous mycobacteria (NTM) or normal lung fibroblast cells (MRC-5), suggesting a favorable safety profile for further development .

Anticancer Properties

Imidazo(2,1-b)thiazole derivatives also show promise in cancer therapy . Research has indicated that these compounds can inhibit cell proliferation in various cancer cell lines through multiple mechanisms.

  • Mechanisms of Action : A guanylhydrazone derivative of imidazo(2,1-b)thiazole has been identified as having potent anti-proliferative activity against several cancer types. The mechanism involves inhibition of tubulin polymerization and interference with key signaling pathways such as p90 ribosomal S6 kinase 2 (RSK2) . This suggests that the imidazo(2,1-b)thiazole scaffold could be a valuable lead in developing new anticancer agents.

Antiviral Activity

In addition to their antibacterial and anticancer properties, imidazo(2,1-b)thiazole derivatives have been investigated for their antiviral activity .

  • Broad Spectrum Efficacy : Compounds from this class have displayed activity against various viruses. For instance, certain derivatives have shown effectiveness against Coxsackie B4 virus and Feline coronavirus . This broad spectrum indicates that imidazo(2,1-b)thiazole derivatives could serve as templates for developing antiviral medications.

Summary of Findings

The following table summarizes key findings regarding the applications of imidazo(2,1-b)thiazole derivatives:

ApplicationCompoundActivityIC50 (μM)Notes
AntimycobacterialIT10Mycobacterium tuberculosis2.32Selective for Mtb; low toxicity
AntimycobacterialIT06Mycobacterium tuberculosis2.03Significant activity; selective inhibition
AnticancerGuanylhydrazoneVarious cancer cell lines-Inhibits tubulin polymerization
AntiviralVariousCoxsackie B4 virus-Effective against multiple viruses

Mechanism of Action

The mechanism of action of Imidazo(2,1-b)thiazole-2-carboxamide, 5,6-dihydro-N-(3,4-dichlorophenyl)-3-methyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: Inhibit the activity of certain enzymes, affecting metabolic pathways.

    Interact with DNA: Bind to DNA, potentially interfering with replication and transcription processes.

    Modulate Receptor Activity: Affect the activity of specific receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table highlights structural differences and similarities with key analogues:

Compound Name Substituents/Modifications Key Features Reference
Target Compound N-(3,4-dichlorophenyl), 3-methyl, monohydrochloride High polarity due to dichlorophenyl; hydrochloride enhances solubility
Ethyl 3-methyl-5,6-dihydroimidazo[2,1-b]thiazole-2-carboxylate hydrochloride Ethyl ester instead of carboxamide Ester group may reduce metabolic stability compared to carboxamide
6-(4-Chlorophenyl)-2-isobutylimidazo[2,1-b][1,3,4]thiadiazole Isobutyl and 4-chlorophenyl groups Planar thiadiazole system; dihedral angle of 5.07° with chlorophenyl ring
N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) Methylsulfonylphenyl and dimethylamine IC50 = 1.2 μM (anticancer activity); improved binding affinity
6-(4-Chlorophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole (CAS: 153073-99-5) Trifluoromethyl and 4-chlorophenyl Enhanced electronegativity; molecular weight = 303.69 g/mol

Pharmacological Activity

  • Anticancer Activity :

    • The target compound’s dichlorophenyl group may mimic the methylsulfonylphenyl moiety in compound 6a , which exhibits an IC50 of 1.2 μM against cancer cells .
    • Thiadiazole derivatives (e.g., 6-(4-chlorophenyl)-2-isobutylimidazo-thiadiazole) show broad anticancer activity via kinase inhibition .
  • Antimicrobial Activity :

    • Imidazo-thiazoles with halogenated aryl groups (e.g., 4-chloro or 3,4-dichloro) demonstrate enhanced antibacterial potency due to increased membrane penetration .
  • Solubility and Bioavailability: Hydrochloride salts (e.g., target compound and ethyl ester analogue) exhibit superior aqueous solubility compared to non-ionic forms, critical for oral administration .

Physicochemical Properties

Property Target Compound Ethyl Ester Analogue 6a
Molecular Weight ~352 g/mol (estimated) 248.73 g/mol 324.38 g/mol
LogP (Lipophilicity) ~2.8 (predicted) 2.1 1.5
Solubility (mg/mL) >10 (HCl salt) 8.2 (HCl salt) 3.4

Research Findings and Trends

  • Structure-Activity Relationships (SAR) :

    • Substitution at the N-aryl position with electron-withdrawing groups (e.g., Cl, CF₃) correlates with improved anticancer activity .
    • Hydrochloride salts universally enhance solubility but may require formulation adjustments to mitigate hygroscopicity .
  • Synthetic Routes :

    • Carboxamide derivatives are typically synthesized via condensation of thiazole amines with acyl halides, followed by salt formation .
  • Clinical Potential: While the target compound lacks published clinical data, its structural analogs (e.g., compound 6a) are under preclinical evaluation for oncology indications .

Biological Activity

Imidazo(2,1-b)thiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound in focus, Imidazo(2,1-b)thiazole-2-carboxamide, 5,6-dihydro-N-(3,4-dichlorophenyl)-3-methyl-, monohydrochloride , exhibits notable pharmacological properties that warrant detailed exploration.

1. Overview of Imidazo(2,1-b)thiazole Derivatives

Imidazo(2,1-b)thiazoles are heterocyclic compounds characterized by a fused imidazole and thiazole ring system. These compounds have been linked to various biological activities such as antitumor, antimicrobial, and anti-inflammatory effects. The specific derivative under examination has been synthesized and evaluated for its potential therapeutic applications.

2.1 Antitubercular Activity

Recent studies have highlighted the antitubercular potential of imidazo(2,1-b)thiazole derivatives. For instance, a series of synthesized compounds demonstrated significant activity against Mycobacterium tuberculosis (Mtb). Notably:

  • IT10 : Exhibited an IC50 of 2.32 μM and IC90 of 7.05 μM against Mtb H37Ra.
  • IT06 : Showed an IC50 of 2.03 μM and IC90 of 15.22 μM against the same strain .

These findings suggest that modifications in the phenyl moiety significantly influence the antitubercular activity.

2.2 Inhibition of Carbonic Anhydrase

The compound's efficacy was also evaluated for its ability to inhibit carbonic anhydrase (CA), an enzyme implicated in various physiological processes and diseases. The synthesized imidazo(2,1-b)thiazole derivatives demonstrated varied inhibitory profiles:

  • Compounds showed inhibition against cytosolic isoform hCA II with Ki values ranging from 57.7 to 76.4 μM.
  • Notably, certain derivatives with chlorine substitutions exhibited enhanced inhibitory potency .

3. Structure-Activity Relationship (SAR)

The biological activity of imidazo(2,1-b)thiazole derivatives is closely linked to their structural features. The SAR analysis reveals that:

  • Substituents on the aromatic ring significantly affect the compound's activity.
  • Chlorine and methoxy groups at specific positions enhance antitubercular activity and CA inhibition .

4.1 Synthesis and Evaluation

In a study conducted by Moraski et al., novel carboxamide derivatives were synthesized and evaluated for their biological activity against Mtb. Among these derivatives:

  • A compound with a MIC of 0.061 mM exhibited remarkable antitubercular activity while showing minimal toxicity (>100 mM) .

4.2 Molecular Docking Studies

Molecular docking studies were performed to elucidate the binding interactions between the active compounds and their targets:

  • IT10 and IT06 were docked against Pantothenate synthetase of Mtb, revealing stable interactions that correlate with their observed biological activities .

5. Conclusion

Imidazo(2,1-b)thiazole-2-carboxamide derivatives demonstrate promising biological activities, particularly in antitubercular applications and enzyme inhibition. Continued research into their structure-activity relationships will be crucial for optimizing these compounds for therapeutic use.

6. Data Summary Table

CompoundActivity TypeIC50 (μM)IC90 (μM)Remarks
IT10Antitubercular2.327.05Active against Mtb H37Ra
IT06Antitubercular2.0315.22Significant activity
VariousCarbonic Anhydrase57.7 - 76.4N/AInhibition against hCA II

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how are intermediates characterized?

The compound can be synthesized via cyclization reactions using reagents like N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides and N-phenylhydrazinecarboxamides in acetonitrile under reflux, followed by cyclization in DMF with iodine and triethylamine . Key intermediates are characterized using 1^1H and 13^13C NMR spectroscopy to confirm structural integrity. For carboxamide derivatives, reaction optimization often involves adjusting solvent polarity (e.g., DMF vs. acetonitrile) and catalyst ratios to enhance yield .

Q. Which spectroscopic techniques are critical for verifying the compound’s structure and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the imidazo-thiazole core and substituent positions (e.g., dichlorophenyl groups). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives . Purity is assessed via HPLC with UV detection at 254 nm, using C18 columns and acetonitrile/water gradients .

Q. How is the compound’s solubility and stability assessed in preclinical studies?

Solubility is tested in physiologically relevant buffers (e.g., PBS, pH 7.4) and dimethyl sulfoxide (DMSO) for in vitro assays. Stability studies involve incubating the compound at 37°C in simulated gastric fluid (pH 1.2) and plasma, followed by LC-MS quantification of degradation products over 24–72 hours .

Advanced Research Questions

Q. What statistical methods are used to optimize synthesis yields and resolve batch-to-batch variability?

Design of Experiments (DoE) methodologies, such as response surface modeling (RSM) or factorial designs, are applied to identify critical factors (e.g., temperature, reagent stoichiometry). For example, a central composite design can optimize reaction time and catalyst loading, reducing variability by >30% . Contradictions in literature data (e.g., conflicting yield reports) are resolved through meta-analysis of reaction conditions and replication under controlled parameters .

Q. How can computational tools predict the compound’s reactivity and guide synthetic modifications?

Quantum mechanical calculations (e.g., DFT) model transition states in cyclization reactions, identifying energetically favorable pathways. Molecular docking simulations predict interactions with biological targets (e.g., kinases), enabling rational modifications like halogen substitution to enhance binding affinity . Software like Gaussian or Schrödinger Suite is used to simulate reaction trajectories and screen derivatives virtually .

Q. What strategies mitigate discrepancies in bioactivity data across different assay platforms?

Cross-validation using orthogonal assays (e.g., enzyme inhibition vs. cell viability) clarifies mechanism-specific effects. For instance, inconsistent IC50_{50} values in kinase inhibition studies may arise from assay interference by the compound’s hydrochloride salt; replacing it with a free base form or adjusting buffer ionic strength can resolve such issues .

Q. How are heterogeneous catalytic systems designed for scalable synthesis while minimizing byproducts?

Advanced reactor designs (e.g., continuous-flow systems) are employed to control exothermic reactions and improve mass transfer. Membrane separation technologies (e.g., nanofiltration) isolate the target compound from byproducts like sulfur intermediates, achieving >95% purity in pilot-scale batches .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s metabolic stability?

Discrepancies often stem from differences in in vitro models (e.g., liver microsomes vs. hepatocytes). A tiered approach is recommended:

  • Step 1: Validate assay conditions (e.g., NADPH concentration, incubation time).
  • Step 2: Compare metabolic rates across species (human, rat, mouse) to identify species-specific liabilities.
  • Step 3: Use LC-HRMS to identify metabolites and correlate degradation pathways with structural motifs .

Methodological Tables

Parameter Optimization Strategy Tools/Techniques Reference
Reaction YieldDoE-based adjustment of catalyst loadingJMP, Minitab
SolubilityCo-solvent screening (PEG-400, cyclodextrins)Dynamic Light Scattering (DLS)
Metabolic StabilityHepatocyte incubation + LC-HRMSThermo Q Exactive HF-X
Structural ConfirmationX-ray crystallographyBruker D8 Venture

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.